molecular formula C19H18N2O5S B2597927 N-(1-(benzofuran-2-yl)propan-2-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2034222-57-4

N-(1-(benzofuran-2-yl)propan-2-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No. B2597927
CAS RN: 2034222-57-4
M. Wt: 386.42
InChI Key: YIXXAXZGXVDMNF-UHFFFAOYSA-N
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Description

N-(1-(benzofuran-2-yl)propan-2-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a useful research compound. Its molecular formula is C19H18N2O5S and its molecular weight is 386.42. The purity is usually 95%.
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Scientific Research Applications

Biological Activity and Hybrid Compounds

Sulfonamide compounds, including those with benzofuran and benzoxazole moieties, have been recognized for their antimicrobial properties since their introduction as synthetic bacteriostatic agents. Recent advances in sulfonamide hybridization highlight the development of compounds with a broad spectrum of biological activities. These hybrids combine sulfonamides with heterocyclic moieties such as benzoxazole, leading to potential applications in designing novel therapeutic agents (Shakila Ghomashi et al., 2022).

Antimalarial and Antiviral Research

A study focusing on antimalarial sulfonamides evaluated their potential as COVID-19 therapeutics. The research involved computational calculations and molecular docking studies, suggesting that certain sulfonamide compounds, when hybridized with nitrogen nucleophiles, could offer promising antimalarial and possibly antiviral activities (Asmaa M. Fahim & Eman H. I. Ismael, 2021).

Synthetic Methodologies

Innovative synthetic methodologies for cyclic sulfonamides, which could include compounds with benzofuran and benzoxazole rings, have been developed through intramolecular Diels-Alder reactions. These methodologies enable the creation of novel cyclic sulfonamide structures that could have various scientific research applications, including the development of new pharmaceuticals (I. Greig et al., 2001).

Cytotoxic Activity Evaluation

The synthesis and evaluation of 1-(trifluoromethylsulfonamido)propan-2-yl esters, which could relate to the structure of interest, have been reported. These compounds were evaluated for their cytotoxic activity against various cancer cell lines, contributing to the understanding of the structure-activity relationship in sulfonamide-based compounds (Omar Gómez-García et al., 2017).

Green Synthesis Approaches

Research on the green synthesis of azole- and benzazole-based sulfonamides highlights the importance of environmentally friendly methods in creating sulfonamide derivatives. These approaches not only offer a sustainable pathway for synthesizing complex molecules but also expand the applications of such compounds in scientific research (Hassan Zali-Boeini et al., 2015).

properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S/c1-12(9-14-10-13-5-3-4-6-17(13)25-14)20-27(23,24)15-7-8-18-16(11-15)21(2)19(22)26-18/h3-8,10-12,20H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXXAXZGXVDMNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.